molecular formula C24H25N3O4S B1192370 BET-IN-36

BET-IN-36

Cat. No.: B1192370
M. Wt: 451.54
InChI Key: XRQXPDFUZRIANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BET-IN-36 is a bromodomain and extraterminal (BET) protein inhibitor designed to target epigenetic regulators involved in transcriptional elongation. This compound is referenced in Supporting Information documents (e.g., NMR spectra and LC-MS traces), suggesting it is a novel small-molecule compound undergoing preclinical evaluation for applications in oncology or virology .

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.54

IUPAC Name

4-(2-Ethoxy-5-(ethylsulfonyl)phenyl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoquinolin-1(2H)-one

InChI

InChI=1S/C24H25N3O4S/c1-5-31-23-10-8-18(32(29,30)6-2)12-21(23)22-15-26(3)24(28)19-9-7-16(11-20(19)22)17-13-25-27(4)14-17/h7-15H,5-6H2,1-4H3

InChI Key

XRQXPDFUZRIANE-UHFFFAOYSA-N

SMILES

O=C1N(C)C=C(C2=CC(S(=O)(CC)=O)=CC=C2OCC)C3=C1C=CC(C4=CN(C)N=C4)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BET IN-36;  BET-IN 36;  BET-IN-36;  BET IN 36

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of BET-IN-36 against structurally or functionally analogous BET inhibitors and degraders, based on available

Table 1: Key Parameters of this compound and Comparable Compounds

Compound Target Specificity Mechanism Efficacy (IC₅₀/EC₅₀) Key Findings
This compound BRD2/BRD4 (inferred) Competitive bromodomain binding Not reported Reactivates latent HIV; potential Tat-independent activity
JQ1 BRD4 > BRD2 Bromodomain inhibitor ~77 nM (BRD4) Reactivates HIV via p-TEFb-dependent transcription elongation
I-Bet151 Pan-BET (BRD2/3/4) Bromodomain inhibitor ~32 nM (BRD4) Synergizes with HDAC inhibitors; reduces tumor growth in leukemia models
BETd-246 BRD2/3/4 (degrader) Proteolysis-targeting chimera <10 nM Superior to BET inhibitors in TNBC models; depletes BRD4 via ubiquitination
MS417 BRD4 Bromodomain inhibitor ~25 nM (BRD4) Suppresses NF-κB signaling; delays leukemia progression

Mechanistic Differences

Tat Dependency : Unlike JQ1, which partially relies on displacing BRD4 to enhance Tat-mediated HIV transcription, this compound exhibits Tat-independent activity by targeting BRD2, a latency-enforcing factor .

Degradation vs. Inhibition : BETd-246 (a degrader) achieves prolonged suppression of BET proteins in TNBC models compared to this compound and other inhibitors, which transiently block bromodomain interactions .

Efficacy in Disease Models

  • HIV Latency Reversal : this compound and JQ1 show comparable potency in reactivating latent HIV (~2-fold increase in viral RNA), but this compound’s BRD2 specificity may reduce off-target effects .
  • Cancer Models : BETd-246 induces apoptosis in TNBC cells at 10-fold lower concentrations than this compound’s parental inhibitor analogs (e.g., BETi-211), highlighting the therapeutic advantage of degraders .

Structural and Functional Insights

  • Selectivity : JQ1 and I-Bet151 exhibit broader BRD4 affinity, while this compound’s design (as inferred from NMR data) may optimize binding to BRD2’s acetyl-lysine pockets .
  • Clinical Potential: BET degraders like BETd-246 demonstrate superior tumor regression in xenografts, but this compound’s oral bioavailability and CNS penetration remain uncharacterized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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